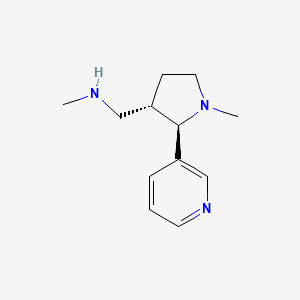

N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine

Description

This compound features a pyrrolidine core with a methyl group at the nitrogen (N1), a pyridin-3-yl substituent at the 2-position, and a methylamine group at the 3-position.

Properties

CAS No. |

1820575-74-3 |

|---|---|

Molecular Formula |

C12H19N3 |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-methyl-1-[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |

InChI |

InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3/t11-,12-/m0/s1 |

InChI Key |

IHKBPCQCLHTOOZ-RYUDHWBXSA-N |

Isomeric SMILES |

CNC[C@@H]1CCN([C@H]1C2=CN=CC=C2)C |

Canonical SMILES |

CNCC1CCN(C1C2=CN=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diketone, in the presence of a reducing agent like sodium borohydride.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrrolidine Moieties

Table 1: Structural and Physicochemical Comparisons

*Similarity index based on Tanimoto coefficients from computational studies .

Biological Activity

N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

Structural Characteristics

The compound features a pyridine ring and a pyrrolidine moiety, contributing to its biological activity. The stereochemistry at the pyrrolidine ring (2R,3S) is crucial for its interaction with biological targets.

This compound exhibits various biological activities:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly affecting acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.

- Anticancer Properties : Recent studies suggest that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

A study published in MDPI highlighted that similar piperidine derivatives demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that N-Methyl derivatives might also have comparable anticancer properties.

Neuroprotective Effects

Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Inflammatory Response Modulation

The compound's ability to modulate inflammatory responses has been documented in various studies, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activities of N-Methyl Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine?

- Methodology : The synthesis involves multi-step reactions, including alkylation and amination. For example, pyrrolidine derivatives can be synthesized via condensation of pyridine-3-carbaldehyde with methylamine under reductive conditions (e.g., NaBH₄), followed by stereoselective methylation. Key steps include protecting group strategies to preserve stereochemistry (e.g., (2R,3S) configuration) .

- Critical Parameters : Reaction temperature (0–25°C), pH control (neutral to mildly basic), and solvent selection (MeOH or THF) are crucial to minimize racemization .

Q. How is the stereochemical purity of the compound validated experimentally?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is used to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons in the pyrrolidine and pyridine rings to validate the (2R,3S) configuration .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals: δ ~2.3 ppm (N–CH₃), δ ~3.5–4.0 ppm (pyrrolidine CH₂), and δ ~8.5 ppm (pyridine protons) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~245) .

- Elemental Analysis : Carbon/nitrogen ratios to verify purity (>98%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the stereoselective methylation step?

- Methodology : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects influencing methylation regioselectivity. Experimental optimization includes:

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group .

Q. What strategies resolve contradictions in reported receptor-binding affinities?

- Methodology :

- Binding Assay Standardization : Use uniform protocols (e.g., radioligand displacement assays with ³H-labeled reference compounds) to minimize variability in IC₅₀ values .

- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) reveal conformational flexibility in the pyrrolidine ring, explaining divergent binding data for serotonin vs. dopamine receptors .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodology :

- In Vitro Metabolism : Liver microsome assays (human/rat) identify stereospecific CYP450 oxidation pathways. The (2R,3S) enantiomer shows slower clearance due to reduced affinity for CYP3A4 .

- Permeability : Caco-2 cell monolayer studies correlate the (2R) configuration with enhanced passive diffusion (Papp > 1 × 10⁻⁶ cm/s) .

Q. What computational tools predict off-target interactions for this compound?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries. Key findings: High affinity for adrenergic α₂A receptors (docking score ≤ −9.0 kcal/mol) due to pyridine-pyrrolidine π-cation interactions .

- Machine Learning : QSAR models trained on pyrrolidine derivatives predict moderate hERG channel inhibition (IC₅₀ ~10 µM), requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.